molecular formula C23H31N5 B6577313 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-59-0

1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B6577313
CAS No.: 442572-59-0
M. Wt: 377.5 g/mol
InChI Key: OVUAXTMUSYRBSI-UHFFFAOYSA-N
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Description

1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C23H31N5. It is known for its unique structure, which includes a pyrido[1,2-a]benzimidazole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its complex structure and the versatility of its applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further study .

Properties

IUPAC Name

1-[3-(dimethylamino)propylamino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5/c1-5-6-7-11-18-17(2)19(16-24)23-26-20-12-8-9-13-21(20)28(23)22(18)25-14-10-15-27(3)4/h8-9,12-13,25H,5-7,10-11,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUAXTMUSYRBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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